2'-Bromo-4'-chloro-6'-fluorophenacyl bromide
Description
2'-Bromo-4'-chloro-6'-fluorophenacyl bromide is a halogenated acetophenone derivative featuring bromine, chlorine, and fluorine substituents at the 2'-, 4'-, and 6'-positions of the aromatic ring, respectively. This compound is structurally characterized by a phenacyl bromide backbone (C₆H₄COCH₂Br), modified with halogen atoms that confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-chloro-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)8-5(10)1-4(11)2-6(8)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQCXXOCVIKHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide typically involves the bromination of 4’-chloro-6’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature around 90°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2’-Bromo-4’-chloro-6’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Structural and Substituent Analysis
The reactivity and physical properties of halogenated phenacyl bromides are heavily influenced by the type, number, and position of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Halogenated Phenacyl Bromides
Key Observations:
Substituent Effects: Electron-Withdrawing Halogens: Bromine (Br), chlorine (Cl), and fluorine (F) are electron-withdrawing groups, which polarize the carbonyl group, enhancing electrophilicity at the α-carbon. This increases reactivity in nucleophilic substitution reactions (e.g., alkylation or cross-coupling) .
Melting Points :
- 4-Chlorophenacyl bromide has a relatively high melting point (99°C) due to strong intermolecular halogen bonding and crystal packing . The absence of data for the target compound suggests further experimental characterization is needed.
Biological Activity
2'-Bromo-4'-chloro-6'-fluorophenacyl bromide (CAS No. 1806971-22-1) is an organic compound belonging to the phenacyl bromide family, characterized by its unique halogenated structure. This compound has garnered interest in various fields such as organic synthesis, medicinal chemistry, and biochemical research due to its electrophilic nature and potential biological activities.
The molecular formula of this compound is C8H4Br2ClF, which indicates the presence of multiple halogens that enhance its reactivity. This compound can undergo various chemical reactions, including:
- Substitution Reactions: The bromine atoms can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions: Can be oxidized to form ketones or carboxylic acids.
- Reduction Reactions: Reduction leads to the formation of alcohols or alkanes.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, thus modulating their function. Key interactions include:
- Inhibition of tryptophan hydroxylase, reducing serotonin synthesis.
- Activation of protein kinase C, leading to phosphorylation of downstream targets involved in various signaling pathways.
- Modulation of nuclear factor kappa B (NF-kB) activity, influencing inflammation and cell survival .
Biological Effects
Research has demonstrated that this compound exhibits a range of biological effects:
-
Neuronal Cells:
- Influences neurotransmitter release and synaptic plasticity.
- Alters gene expression by modulating transcription factors.
- Cancer Cells:
- Dosage Effects:
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Applications in Research
The compound's unique properties make it a valuable tool in various research applications:
- Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
- Biochemical Assays: Serves as a probe for studying enzyme mechanisms and cellular responses.
- Drug Development: Investigated for potential therapeutic applications in modulating neurotransmitter systems and targeting cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
